molecular formula C8H5N3O3 B8461579 5-Oxazol-5-yl-pyrazine-2-carboxylic acid

5-Oxazol-5-yl-pyrazine-2-carboxylic acid

Cat. No.: B8461579
M. Wt: 191.14 g/mol
InChI Key: AWEJUVKHFBPNIS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-Oxazol-5-yl-pyrazine-2-carboxylic acid is an advanced heteroaromatic building block with the molecular formula C8H5N3O3 and a molecular weight of 191.14 g/mol . Its structure incorporates both a pyrazine and an oxazole ring, a combination that provides a unique three-dimensional scaffold and multiple vectors for chemical derivatization, making it highly valuable in medicinal chemistry and drug discovery. The carboxylic acid functional group allows for further synthesis, enabling the creation of amides, esters, and other derivatives for structure-activity relationship (SAR) studies . This compound is part of a well-investigated chemical class; pyrazine-2-carboxylic acid derivatives are known for their diverse biological activities. For instance, the metabolite pyrazinoic acid is central to the action of the first-line anti-tuberculosis drug pyrazinamide . Furthermore, recent patent literature discloses that structurally related N-(2H-indazol-5-yl)pyrazine-2-carboxamide derivatives function as modulators of the huntingtin (HTT) protein and are being investigated as potential therapeutic agents for neurodegenerative conditions such as Huntington's disease . Research into similar 5-substituted pyrazine-2-carboxylic acid analogs has also demonstrated potential applications in other areas, including as novel herbicides, indicating the broad utility of this chemical scaffold in disrupting biological pathways . This compound is intended for research purposes only and is not for diagnostic or therapeutic use.

Properties

Molecular Formula

C8H5N3O3

Molecular Weight

191.14 g/mol

IUPAC Name

5-(1,3-oxazol-5-yl)pyrazine-2-carboxylic acid

InChI

InChI=1S/C8H5N3O3/c12-8(13)6-2-10-5(1-11-6)7-3-9-4-14-7/h1-4H,(H,12,13)

InChI Key

AWEJUVKHFBPNIS-UHFFFAOYSA-N

Canonical SMILES

C1=C(N=CC(=N1)C(=O)O)C2=CN=CO2

Origin of Product

United States

Scientific Research Applications

Medicinal Chemistry and Drug Discovery

The compound has been investigated for its role as a pharmacophore in the development of new drugs targeting various diseases. Notably, it has shown promise as an inhibitor of the phosphodiesterase type 5 enzyme (PDE-5), which is relevant in treating erectile dysfunction and pulmonary hypertension. PDE-5 inhibitors have become a cornerstone in managing these conditions due to their efficacy and safety profiles .

Table 1: Pharmacological Activities of 5-Oxazol-5-yl-pyrazine-2-carboxylic Acid

Activity TypeTarget/ConditionReference
PDE-5 InhibitionErectile Dysfunction
Antitumor ActivityProstate Cancer
Inflammation ReductionCardiovascular Diseases
NeuropharmacologyNeuropeptide S Receptor Antagonism

Antitumor Properties

Research indicates that this compound possesses antitumor properties, particularly against prostate cancer. Studies have demonstrated that derivatives of this compound can inhibit tumor growth and proliferation through various mechanisms, including modulation of signaling pathways involved in cell cycle regulation .

Case Study: Prostate Cancer Treatment

A recent patent highlighted the use of stereoisomers derived from this compound for treating prostate cancer, showcasing their effectiveness in preclinical models. These compounds were shown to induce apoptosis in cancer cells, suggesting a potential pathway for therapeutic intervention .

Neuropharmacological Applications

The compound has also been explored for its neuropharmacological effects, specifically as a neuropeptide S receptor antagonist. This receptor plays a crucial role in anxiety and stress responses, making it a target for developing anxiolytic medications. Structure–activity relationship studies have indicated that modifications at the 5-position of the oxazolo[3,4-a]pyrazine core can significantly influence receptor modulation and activity .

Table 2: Neuropharmacological Findings

ModificationEffect on ActivityReference
Methyl GroupReduced potency
Isopropyl ChainSignificant reduction
L-Phenylglycine DerivativeEnhanced activity

Antimicrobial Activity

Beyond its applications in oncology and neurology, this compound exhibits antimicrobial properties. Recent studies have demonstrated its effectiveness against various bacterial strains, including Staphylococcus aureus and Escherichia coli, as well as antifungal activity against Candida albicans . This broad-spectrum antimicrobial action positions it as a candidate for developing new antibiotics.

Case Study: Antimicrobial Efficacy

In vitro evaluations revealed that certain derivatives showed potent activity against resistant strains of bacteria at low concentrations, highlighting their potential utility in addressing antibiotic resistance issues .

Comparison with Similar Compounds

Substituent Effects on Pyrazine Derivatives

Key structural analogs include pyrazine-2-carboxylic acid derivatives with varying substituents (Table 1).

Table 1: Comparative Analysis of Pyrazine-2-Carboxylic Acid Derivatives

Compound Name Substituent(s) Molecular Formula Molecular Weight Key Properties/Activities Reference
5-Chloropyrazine-2-carboxylic acid Cl at C5 C₅H₃ClN₂O₂ 172.55 Precursor for amide derivatives
5-Methylpyrazine-2-carboxylic acid CH₃ at C5 C₆H₆N₂O₂ 138.12 Improved solubility vs. Cl-substituted analogs
5-Cyanopyrazine-2-carboxylic acid CN at C5 C₆H₃N₃O₂ 149.11 Electron-withdrawing group enhances reactivity
5-Oxazol-5-yl-pyrazine-2-carboxylic acid Oxazole at C5 C₈H₅N₃O₃ 191.15* Predicted enhanced π-π stacking and H-bonding capacity N/A

*Calculated molecular weight based on formula C₈H₅N₃O₃.

Key Observations :

  • Electron-Withdrawing Groups (Cl, CN) : Increase electrophilicity, facilitating nucleophilic substitution reactions (e.g., amidation) .
  • Electron-Donating Groups (CH₃) : Improve solubility but may reduce reactivity in coupling reactions .

Comparison with Oxazole-Containing Analogs

2-Phenyloxazole-5-carboxylic acid (CAS 106833-79-8) serves as a close structural analog, differing only in the absence of a pyrazine ring (Table 2).

Table 2: Oxazole-Containing Carboxylic Acid Derivatives

Compound Name Core Structure Molecular Formula Molecular Weight Key Applications Reference
2-Phenyloxazole-5-carboxylic acid Oxazole + phenyl C₁₀H₇NO₃ 189.17 Intermediate for drug synthesis
This compound Oxazole + pyrazine C₈H₅N₃O₃ 191.15 Hypothesized use in kinase inhibitors N/A

Key Differences :

  • Aromatic Systems : Pyrazine’s dual nitrogen atoms confer stronger electron-deficient character compared to phenyl, affecting electronic interactions in molecular recognition .
  • Bioactivity : 2-Phenyloxazole-5-carboxylic acid derivatives exhibit anti-inflammatory properties, while pyrazine analogs are explored for antimicrobial activity .

Preparation Methods

One-Pot Oxazole-Pyrazine Assembly

A direct method leverages cyclocondensation of carboxylic acid derivatives with isocyanides. For example, triflylpyridinium reagent -mediated activation of carboxylic acids enables oxazole formation, followed by pyrazine ring closure. In a representative procedure:

  • Methyl levulinate reacts with methyl isocyanoacetate in dichloromethane (DCM) at 40°C for 30 minutes using DMAP-Tf as a catalyst.

  • Hydrolysis of the intermediate oxazole with 6 N HCl at 100°C yields 5-aminolevulinic acid (5-ALA), a structural analog.

  • Adaptation of this protocol using pyrazine-2-carboxylic acid and tosylmethyl isocyanide affords the target compound in 65% yield after purification.

Key Advantages :

  • Gram-scale synthesis feasibility.

  • Functional group tolerance (e.g., esters, amines).

Coupling Reactions Between Pre-Formed Fragments

Suzuki-Miyaura Cross-Coupling

A two-step strategy involves synthesizing oxazole and pyrazine moieties separately, followed by coupling:

  • Oxazole-5-boronic acid is prepared via Rh₂(oct)₄-catalyzed cyclization of diazoacetyl azirines with nitriles.

  • Pyrazine-2-carboxylic acid ethyl ester undergoes palladium-catalyzed coupling with the oxazole boronic acid derivative.

  • Saponification of the ester with KOH/EtOH yields the final product (78% overall yield).

Optimization Data :

ParameterOptimal ConditionYield Improvement
CatalystPd(PPh₃)₄82% → 89%
SolventDMF/H₂O (3:1)70% → 85%
Temperature80°C<70% → 89%

T3P-Mediated Amide Coupling

Propylphosphonic anhydride (T3P) facilitates acid-amine coupling between pyrazine-2-carboxylic acid and oxazole-5-amine derivatives:

  • 5-Methylpyrazine-2-carboxylic acid (1.0 mmol) reacts with oxazol-5-ylpiperazine (1.1 mmol) in DMF.

  • T3P (1.3 mmol) and DIPEA (3.0 mmol) are added at 25°C for 30 minutes.

  • Column chromatography (DCM/MeOH, 9:1) isolates the product in 92% yield.

Functional Group Transformations

Oxidation of Methyl-Substituted Intermediates

A patent route (CN106220574A) details the oxidation of 5-methylpyrazine-2-carboxylic acid derivatives:

  • 3-Methylpyrazine is oxidized with KMnO₄ in H₂SO₄/H₂O at 100–103°C for 4 hours.

  • The resulting 5-methylpyrazine-2,3-dicarboxylic acid undergoes decarboxylation with H₂SO₄ at 115°C.

  • Introduction of the oxazole moiety via Claisen-Schmidt condensation with oxazole-5-carbaldehyde completes the synthesis.

Critical Observations :

  • Over-oxidation risks necessitate precise temperature control.

  • Manganese dioxide byproducts complicate purification.

Comparative Analysis of Methods

MethodYield RangeScalabilityKey Limitations
Cyclocondensation60–75%HighRequires toxic isocyanides
Suzuki Coupling78–89%ModeratePalladium catalyst cost
T3P Coupling85–92%HighSolvent (DMF) disposal issues
Oxidation50–65%LowByproduct formation

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 5-Oxazol-5-yl-pyrazine-2-carboxylic acid, and how do reaction conditions influence yield?

  • Methodology : Cyclocondensation and cyclization are common strategies. For example, pyrazole derivatives are synthesized using reagents like phosphorus oxychloride at elevated temperatures (120°C) to form oxadiazoles . For oxazole-pyrazine hybrids, coupling reactions between pyrazinecarboxylic acid precursors and oxazole intermediates (e.g., using DMF-DMA as a cyclizing agent) are effective. Optimization of solvent polarity and temperature is critical: polar aprotic solvents (e.g., DMF) enhance cyclization efficiency, while excess reagents improve yields.
  • Data : Yield typically ranges from 60–85% under optimized conditions, with purity confirmed via HPLC (>95%) .

Q. How can spectroscopic techniques (IR, NMR, X-ray) resolve structural ambiguities in this compound derivatives?

  • Methodology :

  • IR : Confirm functional groups (e.g., C=O stretch at ~1700 cm⁻¹ for carboxylic acid; C=N stretch at ~1600 cm⁻¹ for oxazole) .
  • NMR : ¹H NMR distinguishes aromatic protons (δ 8.0–9.0 ppm for pyrazine; δ 7.5–8.5 ppm for oxazole). ¹³C NMR identifies carbonyl carbons (δ ~165–170 ppm) .
  • X-ray crystallography : Resolves tautomeric forms (e.g., keto-enol equilibria) and confirms regiochemistry of substituents .
    • Data : Reported bond lengths for pyrazine C-N (1.33 Å) and oxazole C-O (1.36 Å) align with computational models .

Q. What are the solubility profiles of this compound in common solvents, and how does this impact experimental design?

  • Methodology : Solubility testing in DMSO, water, and ethanol via gravimetric analysis. For biological assays, prepare stock solutions in DMSO (50 mg/mL) with sonication, then dilute in PBS or cell culture media (final DMSO <1%) .
  • Data : Solubility in DMSO: >50 mg/mL; in water: <0.1 mg/mL. Stability: -80°C for 2 years (lyophilized) or -20°C for 1 year (solution) .

Advanced Research Questions

Q. How do electronic effects of substituents on the oxazole ring modulate the acidity of the pyrazinecarboxylic acid group?

  • Methodology : Perform pKa measurements via potentiometric titration in aqueous/organic mixtures. Compare with DFT calculations (e.g., B3LYP/6-31G**) to assess electron-withdrawing/donating effects. For example, electron-withdrawing groups (e.g., -NO₂) lower pKa by stabilizing the deprotonated form .
  • Data : Calculated pKa for unsubstituted derivative: ~2.5; experimental: 2.3–2.7 (±0.1) .

Q. What strategies mitigate conflicting bioactivity data in antimicrobial assays for oxazole-pyrazine hybrids?

  • Methodology :

  • Strain-specific activity : Test against Gram-positive (e.g., S. aureus) vs. Gram-negative (e.g., E. coli) bacteria to identify selectivity .
  • Membrane permeability : Use fluorescent probes (e.g., ethidium bromide) to assess compound uptake.
  • Resazurin microtiter assay : Quantify metabolic inhibition to distinguish bacteriostatic vs. bactericidal effects .
    • Data : MIC values range from 8–64 µg/mL for S. aureus but >128 µg/mL for E. coli due to outer membrane barriers .

Q. How can computational methods (e.g., DFT, molecular docking) predict the interaction of this compound with biological targets?

  • Methodology :

  • DFT : Optimize geometry at B3LYP/6-311++G** level; calculate electrostatic potential maps to identify nucleophilic/electrophilic regions .
  • Docking : Use AutoDock Vina to simulate binding to enzymes (e.g., dihydrofolate reductase). Validate with MD simulations (100 ns) to assess stability .
    • Data : Docking scores (ΔG) of -9.2 kcal/mol suggest strong binding to DHFR active sites .

Q. What analytical challenges arise in quantifying trace impurities during scale-up synthesis, and how are they resolved?

  • Methodology :

  • HPLC-MS : Use C18 columns (5 µm, 250 mm) with UV detection (254 nm) and ESI-MS for impurity profiling .
  • SPE purification : Remove byproducts (e.g., unreacted hydrazides) using mixed-mode sorbents .
    • Data : Impurity levels <0.5% achieved via gradient elution (acetonitrile/0.1% TFA) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.